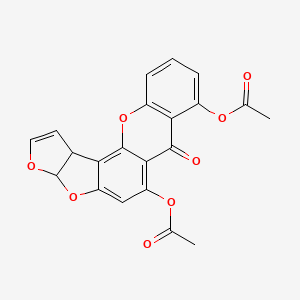![molecular formula C15H20O3 B14614874 2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 59348-06-0](/img/structure/B14614874.png)
2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenoxymethyl)-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of phenoxymethyl chloride with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A similar spirocyclic compound with a different substitution pattern.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Uniqueness
2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern and the presence of the phenoxymethyl group. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
59348-06-0 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
3-(phenoxymethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H20O3/c1-3-7-13(8-4-1)16-11-14-12-17-15(18-14)9-5-2-6-10-15/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChIキー |
LZSULSQXUQIVAX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OCC(O2)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


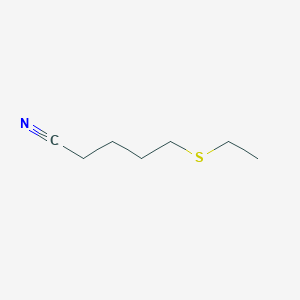
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
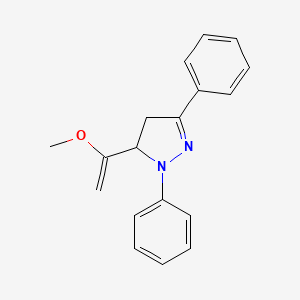
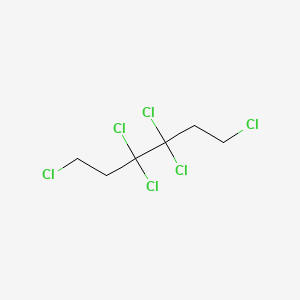
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
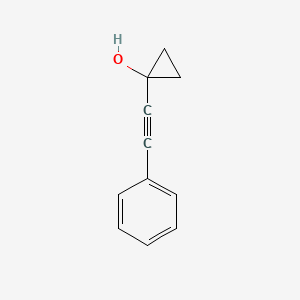
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
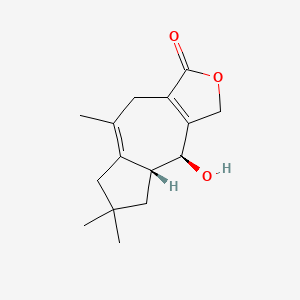
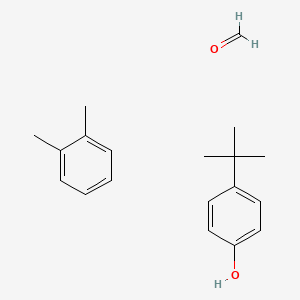
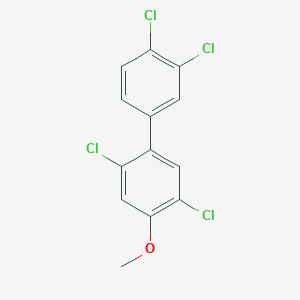

![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
